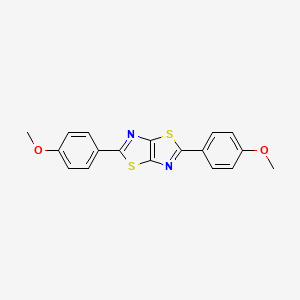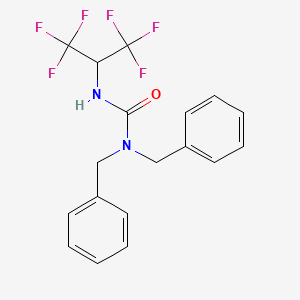![molecular formula C20H13ClN2O3S B3442155 N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide](/img/structure/B3442155.png)
N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide
Overview
Description
N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide is a complex organic compound that features a benzothiophene moiety, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-1-benzothiophene-2-carbonyl chloride with 3-amino phenyl furan-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzothiophene moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzothiophene moiety.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide
- N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide
- N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]pyrrole-2-carboxamide
Uniqueness
This compound is unique due to the presence of both benzothiophene and furan moieties, which confer distinct chemical and biological properties. The combination of these two heterocyclic systems can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S/c21-17-14-7-1-2-9-16(14)27-18(17)20(25)23-13-6-3-5-12(11-13)22-19(24)15-8-4-10-26-15/h1-11H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJXOCIQQRJTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-mercapto-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3442078.png)

![2-(2-amino-2-oxoethyl)sulfanyl-1-cyano-4-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide](/img/structure/B3442090.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile](/img/structure/B3442107.png)
![N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PIPERIDIN-1-YL)ACETAMIDE](/img/structure/B3442120.png)
![1-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B3442125.png)
![2-{4-OXO-3-PHENYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL}ACETAMIDE](/img/structure/B3442130.png)
![ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B3442136.png)

![4-(13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B3442163.png)
![N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3442168.png)
![2-{3-[3-(4-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3442182.png)
![6-acetyl-1-(4-bromophenyl)-2,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3442186.png)
